molecular formula C21H20ClN3O2 B11620733 (5Z)-3-(4-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione

(5Z)-3-(4-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione

Cat. No.: B11620733
M. Wt: 381.9 g/mol
InChI Key: NNFVNTKHCLQXMJ-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-(4-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by its imidazolidine-2,4-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione typically involves multi-step organic reactions

    Formation of Imidazolidine-2,4-dione Core: This step often involves the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions using 4-chlorobenzyl chloride and a suitable nucleophile.

    Formation of Pyrrolidinylbenzylidene Moiety: This step involves the condensation of a pyrrolidine derivative with a benzaldehyde derivative under basic conditions to form the benzylidene linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the imidazolidine-2,4-dione core to its corresponding amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the chlorobenzyl group, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

(5Z)-3-(4-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Material Science: The compound may be explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can serve as a probe to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-(4-bromobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione: Similar structure with a bromine atom instead of chlorine.

    (5Z)-3-(4-methylbenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione: Similar structure with a methyl group instead of chlorine.

    (5Z)-3-(4-fluorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of (5Z)-3-(4-chlorobenzyl)-5-[4-(pyrrolidin-1-yl)benzylidene]imidazolidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group may enhance its binding affinity to certain targets, while the pyrrolidinylbenzylidene moiety can influence its solubility and stability.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H20ClN3O2

Molecular Weight

381.9 g/mol

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-pyrrolidin-1-ylphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C21H20ClN3O2/c22-17-7-3-16(4-8-17)14-25-20(26)19(23-21(25)27)13-15-5-9-18(10-6-15)24-11-1-2-12-24/h3-10,13H,1-2,11-12,14H2,(H,23,27)/b19-13-

InChI Key

NNFVNTKHCLQXMJ-UYRXBGFRSA-N

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.